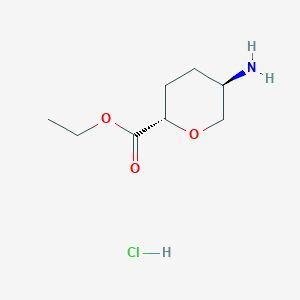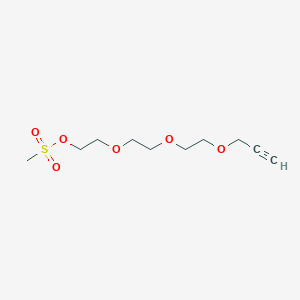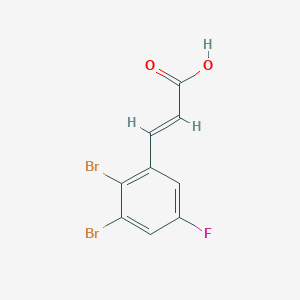![molecular formula C16H15FO B13727755 [1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a fluorobiphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the following steps:
Formation of the Fluorobiphenyl Intermediate: The starting material, 3-fluorobiphenyl, is synthesized through a halogenation reaction where biphenyl is treated with a fluorinating agent.
Cyclopropanation: The fluorobiphenyl intermediate undergoes a cyclopropanation reaction, often using diazomethane or a similar reagent, to introduce the cyclopropyl group.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in substituted biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The fluorobiphenyl moiety can interact with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Tarenflurbil: An investigational drug for Alzheimer’s disease, featuring a fluorobiphenyl moiety.
Uniqueness
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other fluorobiphenyl derivatives and enhances its potential for diverse applications.
Eigenschaften
Molekularformel |
C16H15FO |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
[1-[4-(3-fluorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15FO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
InChI-Schlüssel |
IUQJQGACAIFXTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


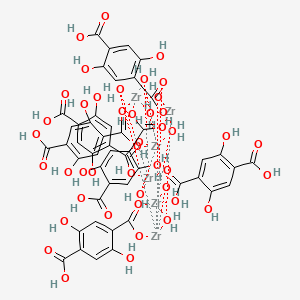


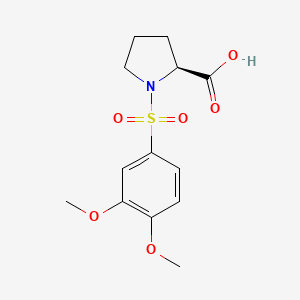
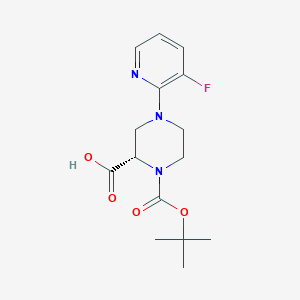
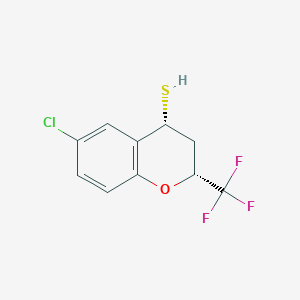
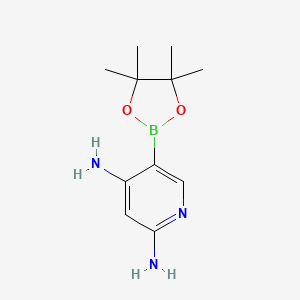
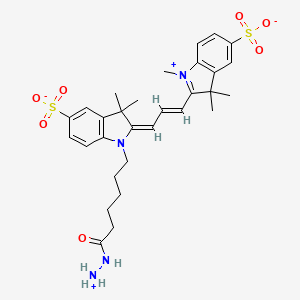
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)


